

osmium tetroxide chemical properties for researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Osmium tetroxide*

Cat. No.: *B058088*

[Get Quote](#)

Osmium Tetroxide: A Technical Guide for Researchers

An In-depth Guide to the Chemical Properties, Applications, and Safe Handling of **Osmium Tetroxide** (OsO_4) for Researchers, Scientists, and Drug Development Professionals.

Osmium tetroxide (OsO_4) is a highly valued and potent oxidizing agent in both synthetic chemistry and biological imaging.^{[1][2]} Despite the rarity of osmium, OsO_4 is renowned for its utility in converting alkenes to vicinal diols with high stereospecificity and for its role as a superior staining agent in electron microscopy.^{[3][4]} Its tetrahedral and nonpolar structure allows it to penetrate charged cell membranes, a key property for biological applications.^[3] However, its high toxicity and volatility necessitate stringent safety protocols.^{[2][5]} This guide provides a comprehensive overview of the core chemical properties, key experimental protocols, and critical safety information for researchers utilizing this powerful reagent.

Core Physical and Chemical Properties

Osmium tetroxide is a volatile crystalline solid with a characteristic acrid, chlorine-like odor.^{[1][3][6]} While pure OsO_4 is colorless, samples often appear pale yellow due to impurities of osmium dioxide (OsO_2).^[3] A notable characteristic is its ability to sublime at room temperature, a property that contributes to its hazard profile.^{[3][5][7]} The osmium atom is in its highest oxidation state of +8, making it a powerful oxidizing agent.^[3]

Quantitative Physical Data

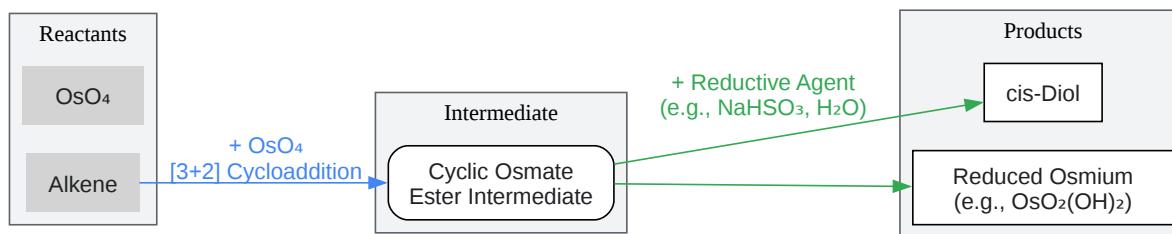
The fundamental physical properties of **Osmium Tetroxide** are summarized below for quick reference.

Property	Value	Source(s)
Molecular Formula	OsO ₄	[2][3]
Molar Mass	254.23 g/mol	[3][5]
Appearance	Colorless to pale yellow crystalline solid	[1][3][6]
Melting Point	40.25 °C (104.45 °F)	[3]
Boiling Point	129.7 °C (265.5 °F)	[3]
Density	4.9 - 5.1 g/cm ³	[3][8]
Vapor Pressure	7 mmHg at 20 °C	[3][9][10]
Odor	Acrid, chlorine-like	[1][3]
Structure	Tetrahedral, nonpolar	[3][11]

Solubility Profile

OsO₄ exhibits moderate solubility in water, with which it reversibly forms osmic acid, and is soluble in a wide range of non-reactive organic solvents.[3][9][12]

Solvent	Solubility	Source(s)
Water	6.23 g/100 mL (25 °C)	[3]
Carbon Tetrachloride (CCl ₄)	375 g/100 mL	[3]
General Organic Solvents	Soluble (e.g., alcohol, ether, benzene, chloroform)	[2][3][12]


Key Reactions and Methodologies

Osmium tetroxide is a premier reagent for specific oxidative transformations. Its primary applications in organic synthesis are the syn-dihydroxylation of alkenes and oxidative cleavage reactions.

Syn-Dihydroxylation of Alkenes

The most prominent reaction of OsO_4 is the stereospecific syn-dihydroxylation of alkenes to form vicinal diols (glycols), where two hydroxyl groups are added to the same face of the double bond.[3][4][13]

The reaction proceeds through a concerted [3+2] cycloaddition mechanism to form a cyclic osmate ester intermediate.[3][4][14][15] This intermediate is then hydrolyzed to yield the cis-diol.[3] Because the reaction is concerted, it is highly stereospecific; cis-alkenes yield meso compounds, while trans-alkenes yield racemic mixtures of enantiomers.[13][15]

[Click to download full resolution via product page](#)

Mechanism of OsO_4 -mediated syn-dihydroxylation of an alkene.

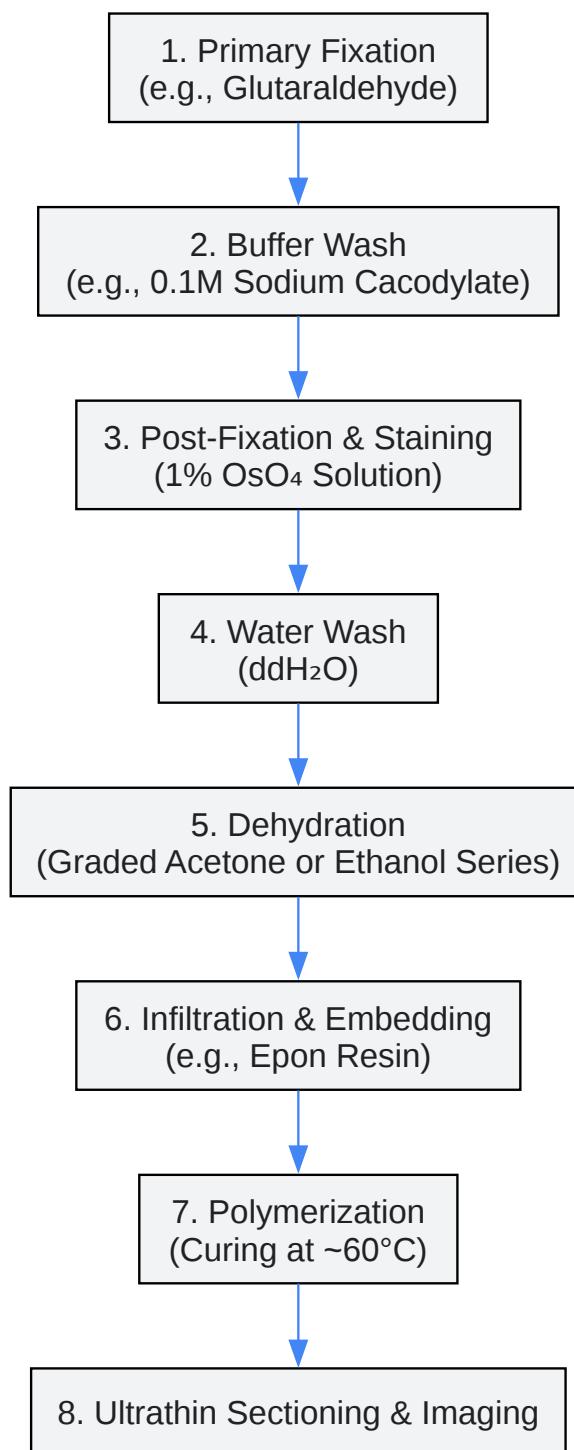
Due to the high cost and toxicity of OsO_4 , catalytic methods are preferred.[3] The Upjohn dihydroxylation uses a catalytic amount of OsO_4 and a stoichiometric amount of a co-oxidant, such as N-methylmorpholine N-oxide (NMO), to regenerate the Os(VIII) species in situ.[3][16]

Methodology:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the alkene substrate (1.0 eq) in a suitable solvent system, typically a mixture of acetone and water (e.g., 10:1 v/v).[5]

- Addition of Co-oxidant: Add N-methylmorpholine N-oxide (NMO) (1.1 - 1.5 eq) to the solution and stir until it dissolves.[5]
- Catalyst Addition: To the stirring solution, add a catalytic amount of OsO₄ (typically 0.2-2 mol%), often as a 2.5-4% solution in tert-butanol or water.[5]
- Reaction Monitoring: Seal the flask and stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup: Upon completion, quench the reaction by adding a solid reducing agent, such as sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃), and stir for 30-60 minutes.
- Extraction: Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude diol product by column chromatography or recrystallization.

For enantioselective synthesis, the Sharpless Asymmetric Dihydroxylation is employed, which uses chiral quinine ligands to direct the facial selectivity of the oxidation, producing chiral vicinal diols.[17][18][19]


Oxidative Cleavage of Alkenes

In combination with a suitable co-oxidant, OsO₄ can catalyze the oxidative cleavage of alkenes. The Lemieux-Johnson oxidation uses sodium periodate (NaIO₄), which serves two roles: it cleaves the intermediate diol and re-oxidizes the osmium(VI) back to osmium(VIII).[3][4] This provides an alternative to ozonolysis, yielding aldehydes or ketones.[4] More recent protocols use Oxone as the co-oxidant for direct cleavage without the intermediacy of 1,2-diols.[20][21]

Application in Electron Microscopy

OsO₄ is a cornerstone of biological sample preparation for both transmission (TEM) and scanning (SEM) electron microscopy.[22] It acts as a secondary fixative and a heavy metal staining agent, providing excellent contrast to cellular structures.[22]

Its primary function is to react with the double bonds of unsaturated fatty acids in lipids, which crosslinks and immobilizes them, preserving the ultrastructure of membranes that would otherwise be extracted during sample dehydration.[22][23] The osmium is reduced from its +8 oxidation state to lower, electron-dense states, primarily OsO₂ (+4).[22][24] The deposition of these metallic, electron-dense osmium dioxide nanoaggregates in lipid-rich regions generates the high contrast observed in electron micrographs.[22][24]

[Click to download full resolution via product page](#)

Standard experimental workflow for preparing biological samples for TEM using OsO₄.

Experimental Protocol: Post-Fixation and Staining for TEM

This protocol outlines a standard procedure for the post-fixation of biological tissues or cell pellets after primary aldehyde fixation.[22][25]

Methodology:

- Primary Fixation: Fix the biological sample using an appropriate aldehyde-based fixative (e.g., 2.5% glutaraldehyde in a suitable buffer like 0.1 M sodium cacodylate).[25]
- Buffer Wash: After primary fixation, thoroughly wash the sample with the same buffer (e.g., 0.1 M sodium cacodylate) multiple times (e.g., 4 washes of 15 minutes each) to remove the primary fixative.[25]
- OsO₄ Solution Preparation:(Perform in a certified chemical fume hood). Prepare a 1-2% aqueous solution of OsO₄ in buffer.[2][25] If starting from a crystalline solid in a sealed ampoule, carefully break the ampoule and dissolve the entire contents in the appropriate volume of buffer in a clean, tightly-sealing glass container.[26]
- Post-Fixation/Staining: Incubate the sample in the 1% OsO₄ solution. For enhanced membrane contrast, a mixture of 1% OsO₄ and 1.5% potassium ferrocyanide can be used. [22][25] A typical incubation is for 1-2 hours at 4 °C.[25]
- Washing: Rinse the sample thoroughly with distilled or double-distilled water (ddH₂O) (e.g., 3 washes of 10 minutes each) to remove excess OsO₄.[25]
- Dehydration and Embedding: Proceed with a graded series of ethanol or acetone to dehydrate the sample, followed by infiltration and embedding in a suitable resin (e.g., Epon). [25]

Safety and Handling for Researchers

Osmium tetroxide is classified as a particularly hazardous substance due to its high acute toxicity and volatility.[10][27] Exposure can cause severe irritation and damage to the eyes, skin, and respiratory tract.[1][10] The vapor can fix the cornea, leading to blindness.[5][10]

Mandatory Safety Precautions:

- Engineering Controls: All work with OsO₄, both solid and solutions, MUST be conducted in a certified chemical fume hood.[7][28][29] A biological safety cabinet is not appropriate as it does not protect from vapors.[7][28]
- Personal Protective Equipment (PPE):
 - Gloves: Wear two pairs of nitrile gloves.[7][27][28] Change gloves frequently and immediately upon contamination.[28]
 - Eye Protection: Chemical splash goggles are mandatory.[7][28] A face shield should be worn in addition to goggles if there is a splash risk.[7][28]
 - Lab Coat: A fully buttoned lab coat is required.[7][28]
- Storage: Store OsO₄ in a sealed glass container, which is then placed inside a labeled, sealed, and shatter-resistant secondary container.[7][27][28] It should be stored in a refrigerator, separate from incompatible materials like acids and organic materials.[7][27][28]
- Waste Disposal and Decontamination: All OsO₄ waste is considered hazardous P-listed waste.[29] Contaminated labware and surfaces can be deactivated using corn oil (which turns black upon reaction) or an aqueous solution of sodium sulfite.[7][28]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Osmium Tetroxide | O₄Os | CID 30318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 20816-12-0: Osmium tetroxide | CymitQuimica [cymitquimica.com]
- 3. Osmium tetroxide - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Osmium Tetroxide [commonorganicchemistry.com]
- 6. OSMIUM TETROXIDE | Occupational Safety and Health Administration [osha.gov]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. OSMIUM TETROXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Cas 20816-12-0,Osmium tetroxide | lookchem [lookchem.com]
- 10. LCSS: OSMIUM TETROXIDE [web.stanford.edu]
- 11. Osmium tetroxide - CreationWiki, the encyclopedia of creation science [creationwiki.org]
- 12. nama-group.com [nama-group.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemtube3d.com [chemtube3d.com]
- 15. orgosolver.com [orgosolver.com]
- 16. Syn Dihydroxylation of Alkenes with KMnO₄ and OsO₄ - Chemistry Steps [chemistrysteps.com]
- 17. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review | Semantic Scholar [semanticscholar.org]
- 20. chemistry.msu.edu [chemistry.msu.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. Osmium tetroxide > Stains in Electron Microscopy>Stains>Microscopy > SERVA Electrophoresis GmbH [serva.de]
- 24. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 25. Cell Culture Preparation for Electron Microscopy | Facility for Electron Microscopy Research - McGill University [mcgill.ca]
- 26. emsdiasum.com [emsdiasum.com]

- 27. uthsc.edu [uthsc.edu]
- 28. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 29. Fact Sheet: Osmium Tetroxide | PennEHRS [ehrs.upenn.edu]
- To cite this document: BenchChem. [osmium tetroxide chemical properties for researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b058088#osmium-tetroxide-chemical-properties-for-researchers\]](https://www.benchchem.com/product/b058088#osmium-tetroxide-chemical-properties-for-researchers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com